molecular formula C18H13NO4 B1326566 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid CAS No. 932796-11-7

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid

Cat. No.: B1326566
CAS No.: 932796-11-7
M. Wt: 307.3 g/mol
InChI Key: DHOGZJSEQQNIJM-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid is a complex organic compound characterized by the presence of a benzodioxole ring fused with a quinoline moiety

Scientific Research Applications

2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the coupling of a 3-bromoindole derivative with a benzo dioxole group, followed by bromination using N-bromosuccinimide (NBS) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-efficiency catalysts and continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction can be achieved using hydrogenation catalysts.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using N-bromosuccinimide (NBS).

Major Products Formed:

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid involves its interaction with molecular targets such as tubulin. The compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other known antitubulin agents.

Comparison with Similar Compounds

  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 2-methylquinoline derivatives

Comparison: Compared to similar compounds, 2-(1,3-Benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid exhibits unique structural features that enhance its biological activity. The presence of the benzodioxole ring and the quinoline moiety contributes to its potent anticancer properties .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-8-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c1-10-3-2-4-12-13(18(20)21)8-14(19-17(10)12)11-5-6-15-16(7-11)23-9-22-15/h2-8H,9H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGZJSEQQNIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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